molecular formula C14H15N5O3S2 B12476604 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide

Cat. No.: B12476604
M. Wt: 365.4 g/mol
InChI Key: CRTARXOUOFIRMK-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its versatile applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with acetic anhydride to form the thiadiazole ring. This intermediate is then reacted with 4-acetamidophenyl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols or amines, depending on the reagents used.

    Substitution: The acetamido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Anticancer Applications

  • Mechanism of Action : Compounds containing thiadiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis. Research indicates that they can activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death in cancer cells .
  • In Vitro Studies : Several studies have demonstrated that derivatives of thiadiazole compounds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide have shown promising results against breast cancer cell lines, indicating their potential as anticancer agents .
  • Case Studies :
    • A study reported that certain thiadiazole derivatives displayed strong cytotoxic effects against human breast adenocarcinoma (MCF7) cells, with some compounds achieving over 80% growth inhibition .
    • Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic potential .

Antimicrobial Applications

  • Broad Spectrum Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The unique structure of This compound may enhance its effectiveness against resistant strains .
  • Research Findings : In vitro evaluations have shown that several derivatives exhibit significant antimicrobial activity. For example, certain thiadiazole compounds were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .

Synthesis and Derivative Development

The synthesis of This compound typically involves multi-step processes that can be optimized for yield and purity. The ability to modify the substituents on the thiadiazole ring allows for the development of new derivatives with potentially enhanced biological activities.

Synthetic Routes

StepDescription
1Formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives.
2Introduction of acetamido groups via acylation reactions.
3Final purification through crystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole ring structure.

    Methazolamide: Another carbonic anhydrase inhibitor with a thiadiazole ring.

    Cefazedone: An antibiotic that contains a thiadiazole ring.

Uniqueness

What sets 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide apart is its dual acetamido groups, which enhance its ability to form stable complexes with biological targets. This unique feature makes it a promising candidate for drug development and other applications where strong and specific interactions are required .

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide is a synthetic compound belonging to the thiadiazole class. Its unique structural features suggest potential for diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4O2S2C_{12}H_{14}N_4O_2S_2, with a molecular weight of approximately 366.39 g/mol. The compound features a thiadiazole ring and acetamido groups that enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Thiadiazole derivatives have been shown to exhibit enzyme inhibition properties, potentially affecting pathways involved in cancer cell proliferation and antimicrobial resistance. The mechanism may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes crucial for cellular processes.
  • DNA Interaction : Interfering with DNA replication or repair mechanisms.

Biological Activity Overview

Research indicates that compounds within the thiadiazole family, including this compound, exhibit significant biological activities. Notably, these compounds have been investigated for their anticancer properties.

Anticancer Activity

In vitro studies have demonstrated that related thiadiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways such as the Akt pathway. The potential anticancer efficacy of this compound is supported by molecular docking studies indicating effective binding interactions with proteins involved in tumor progression.

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The structural characteristics of this compound suggest potential efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

A comparison with similar thiadiazole derivatives highlights the unique properties and biological activities associated with this compound.

Compound NameStructural FeaturesBiological Activity
N-(4-nitrophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamideContains a nitrophenyl groupInduces apoptosis in glioma cells
N-(6-nitrobenzothiazol-2-yl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamideBenzothiazole moietyAnticancer activity via Akt inhibition
5-acetamido-1,3,4-thiadiazole derivativesVariations in substituents on the thiadiazole ringBroad spectrum of biological activities including antimicrobial effects

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of thiadiazole derivatives:

  • Anticancer Studies : A study published in Molecules demonstrated that thiadiazole derivatives can effectively induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
  • Antimicrobial Efficacy : Research indicated that certain thiadiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria .
  • Molecular Docking Studies : Computational studies revealed that this compound forms stable complexes with target proteins involved in cancer progression .

Properties

Molecular Formula

C14H15N5O3S2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15N5O3S2/c1-8(20)15-10-3-5-11(6-4-10)17-12(22)7-23-14-19-18-13(24-14)16-9(2)21/h3-6H,7H2,1-2H3,(H,15,20)(H,17,22)(H,16,18,21)

InChI Key

CRTARXOUOFIRMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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